(E)-Ethyl 3-iodoacrylate
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Overview
Description
. It belongs to the class of acrylates and is widely used as a reagent in laboratory synthesis. This compound plays a vital role in creating various chemical compounds and has applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-Ethyl 3-iodoacrylate can be synthesized through the reaction of ethyl propiolate with sodium iodide. The reaction typically involves treating ethyl propiolate with sodium iodide in a suitable solvent, such as acetone or methanol, under reflux conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with careful control of reaction conditions, such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: (E)-Ethyl 3-iodoacrylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be achieved using nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or esters.
Reduction: Reduction reactions can produce alcohols or aldehydes.
Substitution: Substitution reactions can result in the formation of various substituted acrylates or other derivatives.
Scientific Research Applications
(E)-Ethyl 3-iodoacrylate finds extensive use in scientific research due to its versatility as a reagent. It is commonly employed in organic synthesis, particularly in the construction of complex molecules. Additionally, it is used in the development of pharmaceuticals, agrochemicals, and materials science. Its ability to undergo various chemical reactions makes it a valuable tool in the synthesis of biologically active compounds and polymers.
Mechanism of Action
The mechanism by which (E)-Ethyl 3-iodoacrylate exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Methyl acrylate
Ethyl acrylate
Butyl acrylate
Propyl acrylate
Biological Activity
(E)-Ethyl 3-iodoacrylate is a compound of significant interest in organic chemistry and medicinal applications due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic uses based on recent research findings.
Chemical Structure and Properties
This compound is an unsaturated vinyl iodide derivative with the following structure:
- Molecular Formula : C₅H₇IO₂
- Molecular Weight : 196.01 g/mol
- CAS Number : 31930-36-6
The compound exhibits a double bond between the carbon atoms adjacent to the carbonyl group, which is essential for its reactivity in various chemical reactions.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl propiolate with sodium iodide or through cross-coupling methodologies. Recent studies have optimized these synthetic routes, achieving high yields and selectivity towards the (E) isomer.
Antimicrobial Activity
Recent evaluations have demonstrated the antimicrobial efficacy of this compound against various pathogens:
- Antimycobacterial Activity : The compound has shown promising results against Mycobacterium tuberculosis, with effective concentrations leading to significant bacterial inhibition.
- Antileishmanial Activity : Research indicates that this compound exhibits antileishmanial properties, making it a candidate for further exploration in treating leishmaniasis.
Cytotoxicity Studies
Cytotoxicity assessments were conducted using VERO cells (African green monkey kidney cells) to evaluate the safety profile of this compound. The results are summarized in Table 1.
Compound | IC50 (µM) | CC50 (µM) |
---|---|---|
This compound | 23.4 ± 2.1 | >250 |
The IC50 value indicates the concentration required to inhibit cell growth by 50%, while CC50 represents the concentration at which 50% cytotoxicity occurs. The relatively high CC50 suggests a favorable safety margin for further development.
The biological activity of this compound is attributed to its ability to interact with cellular targets, leading to disruption of metabolic pathways in pathogens. The presence of the iodine atom enhances its electrophilic character, facilitating nucleophilic attack by biological macromolecules.
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the effectiveness of this compound against drug-resistant strains of bacteria. The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as a lead compound in antibiotic development. -
Leishmaniasis Treatment :
In another study, this compound was tested for its antileishmanial effects in vitro. Results showed a dose-dependent response, with effective concentrations leading to significant reductions in parasite viability.
Properties
IUPAC Name |
ethyl (E)-3-iodoprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELYFQSZXFFNGP-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.